N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride
CAS No.: 2138006-02-5
Cat. No.: VC5874338
Molecular Formula: C9H22ClN3OS
Molecular Weight: 255.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138006-02-5 |
|---|---|
| Molecular Formula | C9H22ClN3OS |
| Molecular Weight | 255.81 |
| IUPAC Name | N-methyl-N-[S-methyl-N-(piperidin-4-ylmethyl)sulfonimidoyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H21N3OS.ClH/c1-12(2)14(3,13)11-8-9-4-6-10-7-5-9;/h9-10H,4-8H2,1-3H3;1H |
| Standard InChI Key | ANXBBGUUJWBPBL-UHFFFAOYSA-N |
| SMILES | CN(C)S(=NCC1CCNCC1)(=O)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a piperidin-4-ylmethyl group linked to a dimethylated methanesulfonoimidamide moiety, with a hydrochloride counterion enhancing solubility. Key features include:
-
Piperidine Ring: A six-membered nitrogen-containing heterocycle known for its conformational flexibility and role in bioactive molecules .
-
Methanesulfonoimidamide Group: A sulfonamide derivative where the sulfur atom is bonded to an imidamide group () and a methyl group, modified by dimethylation at the nitrogen .
-
Hydrochloride Salt: Improves stability and aqueous solubility, critical for pharmaceutical applications .
Table 1: Key Chemical Properties
Spectral and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound remain unpublished, but computational models predict distinct signals for the piperidine protons (δ 1.5–2.5 ppm) and sulfonimidamide groups (δ 3.0–3.5 ppm) . Density functional theory (DFT) simulations suggest a preferred conformation where the piperidine ring adopts a chair configuration, minimizing steric hindrance between the methyl groups .
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed protocols are proprietary, general strategies for analogous sulfonimidamides involve:
-
Sulfonimidamide Formation: Reaction of methanesulfonyl chloride with dimethylamine under basic conditions to yield the sulfonimidamide intermediate.
-
Piperidine Coupling: Alkylation of piperidin-4-ylmethanol with the sulfonimidamide intermediate via nucleophilic substitution .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Reactivity Profile
The compound’s reactivity is dominated by its functional groups:
-
Piperidine Nitrogen: Capable of hydrogen bonding or protonation, influencing receptor binding .
-
Sulfonimidamide Group: Participates in nucleophilic substitutions, particularly at the sulfur center, enabling derivatization.
-
Dimethylamine: Enhances lipophilicity, potentially affecting blood-brain barrier permeability .
In Vitro Studies
Limited published data exist, but related compounds exhibit:
-
Neuroprotective Effects: Reduction of glutamate-induced excitotoxicity in neuronal cultures (IC₅₀ = 12 µM) .
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) at 50–100 µM concentrations.
Applications and Future Directions
Medicinal Chemistry
The compound’s dual functionality positions it as a lead candidate for:
-
CNS Disorders: Alzheimer’s disease (via NMDA modulation) and depression (through σ-1 interactions) .
-
Oncology: Sulfonamides are explored for carbonic anhydrase inhibition in tumors.
Industrial Relevance
-
Chiral Synthesis: As a building block for enantioselective catalysis due to its stereogenic centers .
-
Polymer Chemistry: Potential crosslinker in sulfonated polymers for ion-exchange membranes .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume